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Compound of Interest

Compound Name: Methyl 5-phenylvalerate

Cat. No.: B1266925 Get Quote

Introduction

Methyl 5-phenylpentanoate, also known as 5-phenylvaleric acid methyl ester, is an organic

compound with the chemical formula C12H16O2.[1][2][3] It is a methyl ester derivative of 5-

phenylvaleric acid. This document provides a comprehensive overview of its spectroscopic

characteristics, which are crucial for its identification, purity assessment, and structural

elucidation in research and development settings, particularly within the pharmaceutical and

chemical industries. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols

for acquiring such spectra.

Molecular Structure and Properties
IUPAC Name: methyl 5-phenylpentanoate[4]

Synonyms: 5-Phenylvaleric acid methyl ester, Methyl 5-phenylvalerate, Benzenepentanoic

acid, methyl ester[2][3]

CAS Number: 20620-59-1[2][3]

Molecular Formula: C12H16O2[1][2][3]

Molecular Weight: 192.25 g/mol [1][2]
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Spectroscopic Data
The following tables summarize the key spectroscopic data for methyl 5-phenylpentanoate,

compiled from various spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.2-7.3 m 5H Ar-H

~3.6 s 3H -OCH₃

~2.6 t 2H Ph-CH₂-

~2.3 t 2H -CH₂-COO-

~1.6-1.7 m 4H
Ph-CH₂-CH₂-CH₂-

CH₂-COO-

¹³C NMR (Carbon-13 NMR) Data
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Chemical Shift (ppm) Assignment

~174 C=O

~142 Ar-C (quaternary)

~128.5 Ar-CH

~128.2 Ar-CH

~125.7 Ar-CH

~51.4 -OCH₃

~35.8 Ph-CH₂-

~33.8 -CH₂-COO-

~31.2 Ph-CH₂-CH₂-

~24.8 Ph-CH₂-CH₂-CH₂-

Note: The exact chemical shifts can vary slightly depending on the solvent and the magnetic

field strength of the NMR instrument.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Wavenumber (cm⁻¹) Intensity Assignment

~3020-3080 m Aromatic C-H stretch

~2850-2950 s Aliphatic C-H stretch

~1735 s C=O (ester) stretch

~1600, ~1495, ~1450 m Aromatic C=C ring stretch

~1160-1250 s C-O (ester) stretch

~700, ~750 s
Aromatic C-H bend

(monosubstituted)
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s = strong, m = medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural analysis.

Electron Ionization (EI-MS) Data

m/z Relative Intensity (%) Assignment

192 Moderate [M]⁺ (Molecular ion)

161 Low [M - OCH₃]⁺

131 Low [M - COOCH₃]⁺

105 Moderate [C₈H₉]⁺

104 High [C₈H₈]⁺ (Tropylium ion)

91 High [C₇H₇]⁺ (Benzyl cation)

74 Moderate
McLafferty rearrangement

product

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a liquid

sample like methyl 5-phenylpentanoate.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: A small amount of methyl 5-phenylpentanoate (typically 5-25 mg) is

dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in an NMR tube. A small

amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical

shift referencing (0 ppm).

Instrument Setup: The NMR spectrometer is tuned and shimmed to ensure a homogeneous

magnetic field.
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Data Acquisition:

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

Key parameters include the spectral width, acquisition time, relaxation delay, and the

number of scans.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the

spectrum and enhance sensitivity. A larger number of scans is usually required due to the

lower natural abundance of ¹³C.

Data Processing: The acquired FID is subjected to a Fourier transform to obtain the

frequency-domain spectrum. Phase and baseline corrections are applied, and the spectrum

is integrated and calibrated.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat

liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total

Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on

the ATR crystal.

Background Spectrum: A background spectrum of the empty instrument (or clean salt

plates/ATR crystal) is recorded.

Sample Spectrum: The sample is placed in the IR beam path, and the sample spectrum is

recorded.

Data Processing: The final absorbance spectrum is generated by ratioing the sample

spectrum against the background spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas

Chromatography (GC-MS) for volatile and thermally stable compounds like methyl 5-

phenylpentanoate. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane

or hexane) is injected into the GC.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266925?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ionization: As the compound elutes from the GC column, it enters the ion source of the mass

spectrometer. In Electron Ionization (EI), the molecules are bombarded with a high-energy

electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the

relative abundance of ions as a function of their m/z ratio.

Workflow Diagrams
The following diagrams illustrate the general workflows for spectroscopic analysis.

General Workflow for Spectroscopic Analysis

NMR Spectroscopy IR Spectroscopy Mass Spectrometry (GC-MS)

Sample Preparation
(Dissolve in Deuterated Solvent)

Data Acquisition
(¹H and ¹³C FID)

Data Processing
(Fourier Transform, Phasing, Baseline Correction)

Spectral Analysis
(Chemical Shift, Integration, Multiplicity)

Sample Preparation
(Thin Film or ATR)

Background Scan

Sample Scan

Data Processing
(Ratioing against Background)
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Click to download full resolution via product page

Caption: General workflow for NMR, IR, and MS analysis.
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Caption: Integration of spectroscopic data for structure confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1266925#5-phenylvaleric-acid-methyl-ester-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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